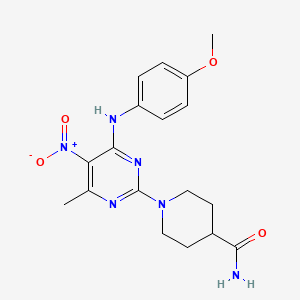
1-(4-((4-Methoxyphenyl)amino)-6-methyl-5-nitropyrimidin-2-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((4-Methoxyphenyl)amino)-6-methyl-5-nitropyrimidin-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H22N6O4 and its molecular weight is 386.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(4-((4-Methoxyphenyl)amino)-6-methyl-5-nitropyrimidin-2-yl)piperidine-4-carboxamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C18H22N4O3, with a molecular weight of 342.39 g/mol. Its structure features a piperidine ring, a nitropyrimidine moiety, and a methoxyphenyl group, which are significant for its biological interactions.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O3 |
| Molecular Weight | 342.39 g/mol |
| Functional Groups | Amino, Methoxy, Nitro |
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspases and the modulation of Bcl-2 family proteins.
Case Study: Breast Cancer Cell Line MCF-7
In a study conducted on MCF-7 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability:
- IC50 Value : 15 µM
- Mechanism : Induction of apoptosis via caspase activation.
Antimicrobial Activity
The compound also demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. It was particularly effective against Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Efficacy
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Antiparasitic Activity
In addition to its anticancer and antimicrobial effects, this compound has shown potential as an antiparasitic agent. Studies targeting Plasmodium falciparum indicated that it inhibits PfATP4, a sodium pump critical for parasite survival.
Research Findings
- EC50 Value : 0.064 µM against PfATP4.
- Mechanism : Disruption of ion homeostasis leading to parasite death.
Pharmacokinetics and Toxicity
Pharmacokinetic studies reveal that the compound has favorable absorption and distribution characteristics. However, toxicity assessments indicate potential hepatotoxicity at higher concentrations.
Table 3: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Bioavailability | 75% |
| Half-life | 4 hours |
| Toxicity (LD50) | 200 mg/kg |
Propiedades
IUPAC Name |
1-[4-(4-methoxyanilino)-6-methyl-5-nitropyrimidin-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O4/c1-11-15(24(26)27)17(21-13-3-5-14(28-2)6-4-13)22-18(20-11)23-9-7-12(8-10-23)16(19)25/h3-6,12H,7-10H2,1-2H3,(H2,19,25)(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPHVTUJONKLKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCC(CC2)C(=O)N)NC3=CC=C(C=C3)OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













